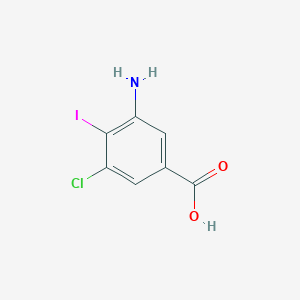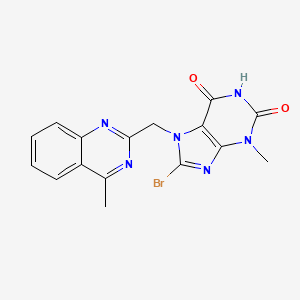
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of a bromine atom, a methyl group, and a quinazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylxanthine to introduce the bromine atom at the 8-position. This is followed by the alkylation of the 7-position with 4-methylquinazoline-2-ylmethyl chloride under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the quinazoline moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 8-position.
Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, potentially leading to different purine derivatives.
Hydrolysis: Products include the cleavage fragments of the original compound.
科学研究应用
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used as a tool compound to study purine metabolism and related biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that mediate cellular signaling pathways. The quinazoline moiety may contribute to the binding affinity and specificity of the compound, enhancing its biological activity.
相似化合物的比较
Similar Compounds
8-Bromo-3-methylxanthine: Lacks the quinazoline moiety, making it less complex and potentially less active.
7-(4-Methylquinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, similar to the previous compound.
Uniqueness
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the quinazoline moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H13BrN6O2 |
|---|---|
分子量 |
401.22 g/mol |
IUPAC 名称 |
8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H13BrN6O2/c1-8-9-5-3-4-6-10(9)19-11(18-8)7-23-12-13(20-15(23)17)22(2)16(25)21-14(12)24/h3-6H,7H2,1-2H3,(H,21,24,25) |
InChI 键 |
ZYKNFZGTCKBGPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C4=C(N=C3Br)N(C(=O)NC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


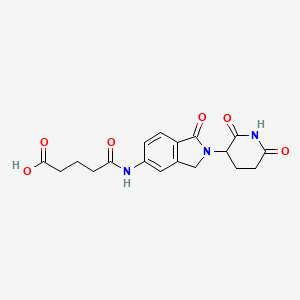
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
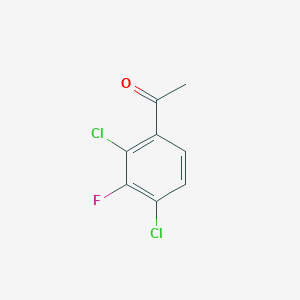
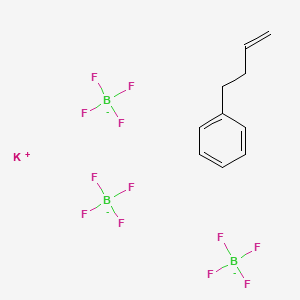
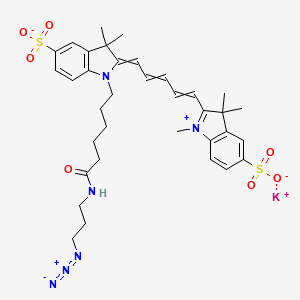
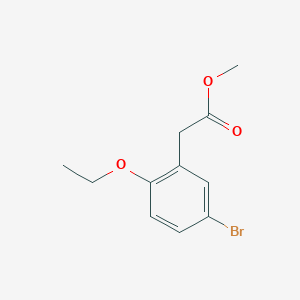
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
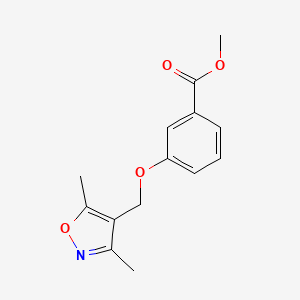
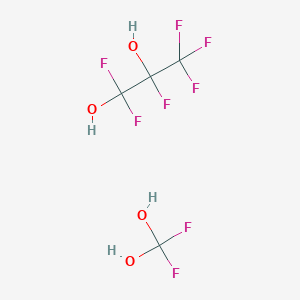
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
